molecular formula C23H23N3O3 B2422021 3-(1H-1,3-benzodiazol-2-yl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one CAS No. 315237-42-4

3-(1H-1,3-benzodiazol-2-yl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one

カタログ番号: B2422021
CAS番号: 315237-42-4
分子量: 389.455
InChIキー: UNPHUSNHPAVZAP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1H-1,3-benzodiazol-2-yl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one is a useful research compound. Its molecular formula is C23H23N3O3 and its molecular weight is 389.455. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 3-(1H-1,3-benzodiazol-2-yl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one , also known by its IUPAC name, exhibits a complex structure with potential biological significance. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Composition

  • Molecular Formula : C23H23N3O3
  • Molecular Weight : 389.455 g/mol
  • Purity : Typically around 95%.

Structural Features

The compound includes:

  • A benzodiazole moiety, which is often associated with biological activity.
  • A chromenone structure that contributes to its pharmacological properties.
  • A piperidine group that may enhance bioavailability and modulate interactions with biological targets.

Research indicates that this compound may interact with various biomolecules, influencing enzyme activity and cellular signaling pathways. Its structural components suggest potential mechanisms such as:

  • Enzyme Inhibition : The benzodiazole moiety may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : The piperidine group could facilitate interactions with cell surface receptors, altering physiological responses.

Anticancer Activity

Studies have shown that compounds with similar structures exhibit anticancer properties. For instance, analogs of this compound have demonstrated significant inhibition of cancer cell proliferation in vitro. Specific findings include:

CompoundIC50 (µM)Target
Analog 13.60Tyrosinase Inhibition
Analog 254.81Tyrosinase Inhibition
Analog 357.40Tyrosinase Inhibition

These results indicate that the compound may possess similar anticancer efficacy by inhibiting critical enzymes involved in tumor growth and metastasis .

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways has been suggested through various assays. It may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.

Case Studies and Experimental Findings

  • Cell Viability Assays :
    • In experiments using B16F10 melanoma cells, the compound was tested for cytotoxicity across multiple concentrations. Results indicated a lack of significant cytotoxicity at concentrations ≤20 µM over 48 and 72 hours .
  • Tyrosinase Inhibition :
    • The compound's analogs were evaluated for their ability to inhibit tyrosinase, a key enzyme in melanin production. Results showed potent inhibition, suggesting potential applications in skin-related therapies .
  • Antioxidant Activity :
    • The antioxidant efficacy of the compound was assessed using DPPH and ABTS radical scavenging assays. Some analogs demonstrated comparable antioxidant activity to vitamin C, indicating potential protective effects against oxidative stress .

特性

IUPAC Name

3-(1H-benzimidazol-2-yl)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-14-8-10-26(11-9-14)13-17-20(27)7-6-15-12-16(23(28)29-21(15)17)22-24-18-4-2-3-5-19(18)25-22/h2-7,12,14,27H,8-11,13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPHUSNHPAVZAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=NC5=CC=CC=C5N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。